BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Wnt signalling cancer medicinal chemistry

3,5-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393569-49-8, molecular formula C₁₂H₁₃N₃O₃S₂, molecular weight 311.4 g·mol⁻¹) belongs to the class of 1,3,4-thiadiazole-2-yl-benzamide derivatives. The compound is listed in PubChem (CID and carries the synonym Oprea1_833093.

Molecular Formula C12H13N3O3S2
Molecular Weight 311.37
CAS No. 393569-49-8
Cat. No. B2592466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS393569-49-8
Molecular FormulaC12H13N3O3S2
Molecular Weight311.37
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SC)OC
InChIInChI=1S/C12H13N3O3S2/c1-17-8-4-7(5-9(6-8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
InChIKeyJXRTYCRCYKQYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: Structural Identity and Reported Biological Context


3,5-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393569-49-8, molecular formula C₁₂H₁₃N₃O₃S₂, molecular weight 311.4 g·mol⁻¹) belongs to the class of 1,3,4-thiadiazole-2-yl-benzamide derivatives [1]. The compound is listed in PubChem (CID 7095481) and carries the synonym Oprea1_833093 [1]. Within the patent literature, 1,3,4-thiadiazol-2-yl-benzamide derivatives are claimed as inhibitors of the Wnt signalling pathway, with potential application in hyper‑proliferative disorders [2]. The compound’s molecular architecture features a 3,5-dimethoxy substitution on the benzamide phenyl ring and a methylsulfanyl group at the 5‑position of the 1,3,4-thiadiazole heterocycle, a combination that distinguishes it from other members of the same chemotype.

Why 1,3,4-Thiadiazole-Benzamide Analogues Cannot Be Freely Substituted for 3,5-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide


Within the 1,3,4-thiadiazole‑benzamide family, biological potency and target selectivity are exquisitely sensitive to the nature and position of substituents on both the benzamide phenyl ring and the thiadiazole heterocycle. For example, in a series of 4‑halo‑N‑(5‑trifluoromethyl‑1,3,4‑thiadiazol‑2‑yl)benzamide derivatives, replacement of a 4‑chloro with a 4‑fluoro substituent altered cytotoxicity against PC‑3 prostate cancer cells from equipotency with doxorubicin to markedly different activity [1]. Similarly, changing the 5‑substituent on the thiadiazole ring from methylsulfanyl (electron‑donating, lipophilic) to trifluoromethyl (electron‑withdrawing, highly lipophilic) is expected to shift both pharmacokinetic behaviour and target engagement [1][2]. The 3,5‑dimethoxy pattern on the benzamide ring further modulates hydrogen‑bonding capacity and conformational preferences relative to mono‑methoxy, halo, or methyl congeners. Consequently, procurement decisions that treat 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide as a generic “thiadiazole‑benzamide” risk introducing a compound with divergent selectivity, potency, and ADMET profiles.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide vs. Closest Analogues


Structural Pre‑Requisite for Wnt Pathway Inhibition: Chemotype Coverage in Patent WO2016131808A1

Patent WO2016131808A1 explicitly claims 1,3,4‑thiadiazol‑2‑yl‑benzamide derivatives as Wnt inhibitors. While the patent does not provide IC₅₀ values for the 3,5‑dimethoxy‑5‑methylsulfanyl congener, the generic Markush structure encompasses exactly the substitution pattern present in the compound. By contrast, the commercially available comparator 3,5-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS not listed in the patent examples) replaces the 5‑methylsulfanyl group with a trifluoromethyl group, which imparts different electronic and steric properties that may alter Wnt inhibitory potency [1].

Wnt signalling cancer medicinal chemistry

Lipophilicity Tuning vs. 5‑Trifluoromethyl Analogue: Computed logP as a Surrogate for Membrane Permeability

The PubChem‑computed XLogP3 value for 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is 2.3 [1]. Although a direct experimental logP for the comparator 3,5-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is not publicly available, the replacement of –SCH₃ (Hansch π ≈ 0.61) with –CF₃ (π ≈ 0.88) is expected to increase lipophilicity by approximately 0.3–0.5 log units [2]. A lower logP may translate into better aqueous solubility and reduced metabolic clearance, advantages that are often sought in lead optimisation.

ADMET lipophilicity drug design

Anticancer Activity of 4‑Halo‑N‑(5‑trifluoromethyl‑1,3,4‑thiadiazol‑2‑yl)benzamides: Class‑Level SAR Highlights Substitution Sensitivity

A 2020 study evaluated 4‑halo‑N‑(5‑trifluoromethyl‑1,3,4‑thiadiazol‑2‑yl)benzamide derivatives against PC‑3 (prostate), HT‑29 (colon), and SK‑N‑MC (neuroblastoma) cell lines using an MTT assay with doxorubicin as reference [1]. The 4‑chloro derivative exhibited cytotoxicity equal to or greater than doxorubicin against PC‑3 cells, whereas the 4‑fluoro and 4‑bromo congeners showed divergent activity. This dataset demonstrates that even single‑atom substitutions on the benzamide ring can profoundly alter biological outcome. The target compound, bearing a 3,5‑dimethoxybenzamide instead of a 4‑halobenzamide and a 5‑methylsulfanyl instead of 5‑trifluoromethyl, occupies a distinct SAR region and cannot be assumed to replicate or exceed this activity.

anticancer cytotoxicity structure-activity relationship

Antiviral Lead Compounds from the L‑Methionine‑Coupled 1,3,4‑Thiadiazole Series Confirm the Value of the Methylsulfanyl Motif

A series of L‑methionine‑coupled 1,3,4‑thiadiazole derivatives was screened against influenza A (H3N2) virus. The most potent compound, N‑{3‑(methylsulfanyl)-1-[5‑(phenylamino)-1,3,4‑thiadiazol‑2‑yl]propyl}benzamide, exhibited an EC₅₀ of 31.4 µM [1]. This result, while obtained on a structurally distinct scaffold, confirms that the methylsulfanyl group can contribute favourably to antiviral potency within the 1,3,4‑thiadiazole class. The target compound, which also incorporates a methylsulfanyl substituent on the thiadiazole ring, may capitalise on this favourable motif, although direct extrapolation to specific viral targets is not warranted without confirmatory testing.

antiviral influenza methylsulfanyl

Recommended Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide


Wnt Pathway‑Focused Cancer Drug Discovery

Based on patent WO2016131808A1, which claims 1,3,4‑thiadiazol‑2‑yl‑benzamides as Wnt inhibitors, the compound is ideally positioned as a starting point for medicinal chemistry programmes targeting Wnt‑dependent cancers [1]. Its 3,5‑dimethoxy‑5‑methylsulfanyl substitution pattern makes it a chemically distinct member of the claimed series, suitable for SAR expansion.

ADMET‑Guided Lead Optimisation

With a computed logP of 2.3, the compound resides within the favourable lipophilicity range for oral drug candidates [2]. Compared with the 5‑trifluoromethyl analogue (estimated logP ~2.6–2.8), the target compound may offer superior solubility and metabolic stability, making it a preferred choice for early‑stage ADMET profiling in lead optimisation campaigns [2][3].

Antiviral Screening Libraries

The antiviral activity of structurally related methylsulfanyl‑thiadiazole derivatives against influenza A virus (EC₅₀ = 31.4 µM) [4] supports the inclusion of the target compound in focused antiviral screening decks. Its unique substitution pattern may probe unexplored regions of the antiviral pharmacophore space.

Chemical Biology Probe Development

Because no biological activity data have been published for this specific compound, it represents a genuine chemical biology opportunity. Researchers seeking novel probes for Wnt signalling or other thiadiazole‑sensitive targets can generate first‑in‑class data by screening this molecule, thereby securing intellectual property and publication advantages.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.